(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
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Overview
Description
Synthesis Analysis
The synthesis of similar stereoisomeric long-chain 1,2,3,4-tetrols has been described, utilizing Wittig reactions of protected pentodialdo-1,4-furanoses with alkyl triphenylphosphoranes, followed by catalytic hydrogenation, hydrolysis, and reduction to yield tetrols that form liquid crystals upon heating (Kjer, D. Kjer, & T. Skrydstrup, 1986). This method, based on "chiral templates," could potentially be adapted for synthesizing the specific tetrol .
Molecular Structure AnalysisComputational and X-ray crystallographic analyses have been used to determine the molecular structures of compounds with similar backbone structures. For instance, TETROL and its inclusion complexes have been analyzed, revealing a relatively rigid anti-conformation stabilized through hydrogen bonding interactions (B. Barton et al., 2013). Such studies are crucial for understanding the geometric and electronic structure of complex molecules like "(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol."
Chemical Reactions and Properties
The chemical reactions involving similar tetrol compounds have been explored, indicating their ability to form inclusion complexes and interact with other molecules through specific bonding interactions. For example, TETROL has been shown to selectively form inclusion complexes with certain molecules, demonstrating its potential in selective molecular recognition and binding (B. Barton et al., 2015).
Physical Properties Analysis
The physical properties of related tetrols, such as their liquid crystal formation and thermal stability, have been characterized. The synthesis and properties of stereoisomeric long-chain 1,2,3,4-tetrols, which form liquid crystals on heating, highlight the significance of structural variations on the physical properties of these compounds (Kjer, D. Kjer, & T. Skrydstrup, 1986).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of tetrol compounds, can be inferred from their molecular structure and the nature of their inclusion complexes. The selective inclusion of certain molecules by TETROL suggests specific reactivity patterns that could be relevant for understanding the chemical behavior of "(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol" (B. Barton et al., 2015).
properties
IUPAC Name |
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFVVVKVNJPHDJ-VSZNYVQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925915 |
Source
|
Record name | 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol | |
CAS RN |
127592-29-4 |
Source
|
Record name | 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127592294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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